4-((3-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((3-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 3-Fluorophenylamine Intermediate: This step involves the nitration of fluorobenzene followed by reduction to obtain 3-fluoroaniline.
Coupling with Furan-2-ylmethylamine: The 3-fluoroaniline is then coupled with furan-2-ylmethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Final Product: The intermediate is then reacted with a suitable acylating agent to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced amine derivatives.
Substitution: Various substituted amine and acyl derivatives.
Scientific Research Applications
4-((3-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((3-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Chlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
- 4-((3-Bromophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
Uniqueness
4-((3-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, biological activity, and physicochemical properties compared to its chloro and bromo analogs.
Properties
IUPAC Name |
4-(3-fluoroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c16-10-3-1-4-11(7-10)18-14(19)8-13(15(20)21)17-9-12-5-2-6-22-12/h1-7,13,17H,8-9H2,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJUWEOBBBBACX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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